2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid
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Overview
Description
2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of chloro, fluoro, and trifluoromethyl substituents on a phenylacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid typically involves the introduction of the chloro, fluoro, and trifluoromethyl groups onto a phenylacetic acid precursor. One common method is the halogenation of phenylacetic acid derivatives followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong bases and solvents such as dimethyl sulfoxide or acetonitrile to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines depending on the reagents used.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the chloro, fluoro, and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluoro-4-(trifluoromethyl)benzamide
- 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-6-fluoro-4-(trifluoromethyl)-phenylacetic acid is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
2-[2-chloro-6-fluoro-4-(trifluoromethyl)phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF4O2/c10-6-1-4(9(12,13)14)2-7(11)5(6)3-8(15)16/h1-2H,3H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQXMHIKXKCLRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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